

# FLLL12 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apoptosis inducer 12*

Cat. No.: *B12408894*

[Get Quote](#)

An In-depth Technical Guide to FLLL12

## Introduction

FLLL12 is a synthetic analog of curcumin, designed to overcome the limitations of the natural compound, such as low bioavailability and potency.[1][2] It is a potent small molecule inhibitor with significant anti-cancer properties demonstrated across a range of preclinical studies. FLLL12 exhibits enhanced growth-suppressive activity and has more favorable pharmacokinetic properties compared to curcumin.[1][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of FLLL12, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

FLLL12, also known as GO-Y 026, is chemically identified as 1,5-Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-penta-1,4-dien-3-one.[3] It is a symmetrical molecule derived from curcumin by modifying the aryl side chains.

## Chemical Identifiers

| Identifier        | Value                                                         |
|-------------------|---------------------------------------------------------------|
| IUPAC Name        | 1,5-Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-penta-1,4-dien-3-one |
| Synonyms          | FLLL-12, GO-Y 026                                             |
| CAS Number        | 917813-60-6                                                   |
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> O <sub>7</sub>                |
| SMILES Code       | O=C(/C=C/C1=CC(OC)=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2   |
| InChI Key         | DDGVRFAFSCAHHH-KQQUZDAGSA-N                                   |

## Physicochemical Properties

| Property         | Value                                                     |
|------------------|-----------------------------------------------------------|
| Molecular Weight | 386.40 g/mol                                              |
| Exact Mass       | 386.1366                                                  |
| Appearance       | Not specified, likely a solid                             |
| Solubility       | Soluble in DMSO for in vitro studies                      |
| Storage          | Dry, dark, at 0-4°C for short term or -20°C for long term |

## Biological Activity and Mechanism of Action

FLLL12 is a multi-targeting agent that modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Its potency is reported to be 5 to 24 times greater than that of curcumin in various cancer cell lines.

## Inhibition of STAT3 Signaling

A primary mechanism of action for FLLL12 is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation and survival. FLLL12 inhibits the

phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which prevents its dimerization, nuclear translocation, and DNA binding activity. This leads to the downregulation of STAT3 downstream target genes, including the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.



[Click to download full resolution via product page](#)

FLLL12 inhibits the STAT3 signaling pathway.

## Inhibition of AKT/mTOR Pathway

FLLL12 also potently inhibits the PI3K/AKT signaling pathway, another critical regulator of cell survival. It has been shown to decrease the phosphorylation of AKT and its downstream targets, including mTOR, S6 ribosomal protein, and 4EBP1. The inhibition of this pathway contributes to FLLL12-induced apoptosis. Furthermore, FLLL12 inhibits the phosphorylation of the FOXO family of transcription factors (FOXO1a and 3a), which are negatively regulated by

AKT. Dephosphorylated FOXO proteins can translocate to the nucleus and upregulate pro-apoptotic genes like Bim.



[Click to download full resolution via product page](#)

FLLL12 inhibits the EGFR-AKT-mTOR signaling pathway.

## Induction of Apoptosis via Intrinsic and Extrinsic Pathways

FLLL12 induces apoptosis through multiple mechanisms:

- Intrinsic (Mitochondrial) Pathway: FLLL12 causes the release of cytochrome c from the mitochondria into the cytoplasm, a key step in mitochondria-mediated apoptosis. It

modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of the pro-apoptotic protein Bim.

- Extrinsic (Death Receptor) Pathway: In lung cancer cells, FLLL12 has been shown to induce apoptosis by upregulating Death Receptor 5 (DR5). This activation of the DR5-dependent pathway is independent of p53 and p73. The upregulation of DR5 leads to the activation of caspase-8 and the cleavage of Bid into tBid, linking the extrinsic pathway to the intrinsic pathway.

## Activation of Oxidative Stress Response

Recent studies indicate that FLLL12 can activate the NRF2-mediated oxidative stress response pathway. This suggests a potential role for FLLL12 in chemoprevention by protecting cells from oxidative damage, a key initiator of carcinogenesis.

## Preclinical Efficacy

### In Vitro Potency

The half-maximal inhibitory concentration (IC50) of FLLL12 has been determined in various cancer cell lines, consistently showing superior potency over curcumin.

| Cell Line Type      | Cell Lines                | FLLL12 IC50 (μM) | Curcumin IC50 (μM) | Fold-Potency (vs Curcumin) | Reference |
|---------------------|---------------------------|------------------|--------------------|----------------------------|-----------|
| Head & Neck (SCCHN) | Tu686, 886LN, Tu212, etc. | 0.35 - 1.55      | 4.53 - 17.42       | 10 - 24                    |           |
| Lung Cancer         | H1792, H441, H226         | 0.63 - 1.87      | 6.07 - 12.4        | 5 - 10                     |           |
| Breast & Prostate   | Various                   | ~10x more potent | -                  | ~10                        |           |

## In Vivo Efficacy and Pharmacokinetics

In a squamous cell carcinoma of the head and neck (SCCHN) xenograft model, intraperitoneal administration of FLLL12 (50 mg/kg) significantly inhibited tumor growth compared to both vehicle control and curcumin-treated groups, without causing notable toxicity.

Pharmacokinetic studies in mice revealed that FLLL12 possesses more favorable properties than curcumin.

| Parameter     | FLLL12   | Curcumin | Reference |
|---------------|----------|----------|-----------|
| Cmax (ng/mL)  | 200 ± 62 | 53 ± 14  |           |
| Tmax (h)      | 0.25     | 0.25     |           |
| AUC (ng·h/mL) | 114 ± 24 | 38 ± 12  |           |

## Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for FLLL12.

### Cell Growth Inhibition (IC50) Assay

- Method: Sulforhodamine B (SRB) assay.
- Protocol:
  - Seed appropriate numbers of cells in 96-well plates and incubate overnight.
  - Treat cells with various concentrations of FLLL12 or curcumin dissolved in DMSO (final DMSO concentration <0.1%).
  - Incubate for 72 hours.
  - Fix cells with trichloroacetic acid (TCA).
  - Stain with SRB dye.
  - Wash and solubilize the bound dye with Tris base.

- Measure absorbance at a suitable wavelength (e.g., 510 nm).
- Calculate IC<sub>50</sub> values using appropriate software (e.g., CalcuSyn).

## Apoptosis Assay

- Method: Annexin V staining followed by flow cytometry.
- Protocol:
  - Seed cells in 6-cm plates to 40-50% confluence.
  - Treat with specified doses of FLLL12 or curcumin for 24 and 48 hours.
  - Harvest cells (including floating cells) and wash with PBS.
  - Resuspend cells in Annexin V binding buffer.
  - Add Annexin V-PE (or other fluorochrome) and a viability dye (e.g., 7-AAD or PI).
  - Incubate in the dark for 15 minutes at room temperature.
  - Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

## Western Blotting

- Method: Standard immunoblotting for protein expression and phosphorylation analysis.
- Protocol:
  - Treat cells with FLLL12 or curcumin for the desired time.
  - Lyse cells in RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA or Bradford assay.
  - Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect signals using an enhanced chemiluminescence (ECL) kit.

## Quantitative Real-Time PCR (qPCR)

- Method: SYBR Green-based qPCR for mRNA expression analysis.
- Protocol:
  - Treat cells with FLLL12 or curcumin.
  - Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
  - Synthesize cDNA from 1-2 µg of RNA using a cDNA synthesis kit.
  - Perform qPCR using SYBR Green master mix with specific primers for target genes (e.g., EGFR, AKT, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
  - Analyze data using the  $\Delta\Delta Ct$  method to determine relative gene expression.

## In Vivo Xenograft Study

- Method: Subcutaneous tumor model in immunocompromised mice.
- Protocol:
  - Inject cancer cells (e.g., Tu686 SCCHN cells) subcutaneously into the flank of athymic nude or A/J mice.
  - Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Randomize mice into treatment groups (e.g., vehicle control, curcumin, FLLL12).

- Administer treatment via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 50 mg/kg, 5 days/week).
- Measure tumor volume twice a week using calipers (Volume =  $\pi/6 \times L \times W^2$ ).
- Monitor animal body weight and general health as indicators of toxicity.
- At the end of the study, euthanize mice and harvest tumors and major organs for further analysis (e.g., H&E staining, Western blotting).



[Click to download full resolution via product page](#)

Workflow for an in vivo xenograft efficacy study.

## Conclusion

FLLL12 is a promising curcumin analog with substantially improved potency and pharmacokinetic properties. Its ability to target multiple oncogenic signaling pathways, including STAT3 and AKT, provides a strong rationale for its continued development as a therapeutic agent for various cancers. The detailed mechanisms and protocols outlined in this guide offer a solid foundation for researchers aiming to investigate and harness the potential of FLLL12 in cancer therapy and prevention.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [FLLL12 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408894#flll12-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)